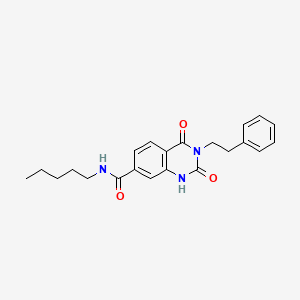

2,4-dioxo-N-pentyl-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

2,4-dioxo-N-pentyl-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3/c1-2-3-7-13-23-20(26)17-10-11-18-19(15-17)24-22(28)25(21(18)27)14-12-16-8-5-4-6-9-16/h4-6,8-11,15H,2-3,7,12-14H2,1H3,(H,23,26)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFBVFHLDMWKLQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Molecular Properties of Quinazoline-7-carboxamide Analogs

Substituent-Driven Property Analysis

Lipophilicity and Bioavailability

Electronic and Steric Effects

Metabolic Stability

- Benzodioxol Substituent : The benzodioxol group in ’s compound is resistant to oxidative metabolism, suggesting improved half-life compared to the target compound’s aliphatic chains.

- Sulfanylidene Group : This moiety may act as a hydrogen-bond acceptor or participate in disulfide formation, influencing metabolic pathways.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2,4-dioxo-N-pentyl-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide, and how can intermediates be characterized?

- Methodology : The synthesis typically involves multi-step reactions starting with a tetrahydroquinazoline core. Key steps include:

- Core formation : Cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions .

- Substituent introduction : Alkylation (e.g., pentyl and phenethyl groups) via nucleophilic substitution or coupling reactions, using catalysts like zinc chloride .

- Characterization : Monitor reaction progress via thin-layer chromatography (TLC). Confirm intermediates using -NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and LC-MS for molecular weight validation .

Q. How is the compound’s stability assessed under varying experimental conditions?

- Methodology :

- pH stability : Incubate the compound in buffers (pH 3–10) at 37°C for 24–72 hours. Analyze degradation via HPLC (retention time shifts ≥10% indicate instability) .

- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (typically >200°C for quinazolines) .

Q. What preliminary assays are used to evaluate its biological activity?

- Methodology :

- Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC values <10 µM suggest potency) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves (EC values reported in µM ranges) .

Advanced Research Questions

Q. How can conflicting bioactivity data (e.g., variable IC values across studies) be resolved?

- Methodology :

- Orthogonal assays : Validate kinase inhibition using radiometric assays (e.g., -ATP incorporation) alongside fluorescence methods .

- Structural analogs : Compare activity of derivatives (e.g., replacing pentyl with cyclopentyl) to isolate substituent effects .

- Data normalization : Use Z-factor analysis to account for plate-to-plate variability in high-throughput screens .

Q. What strategies optimize solubility for in vivo pharmacokinetic studies?

- Methodology :

- Co-solvent systems : Test DMSO/PEG 400 mixtures (e.g., 10:90 v/v) to achieve >1 mg/mL solubility .

- Prodrug design : Synthesize phosphate or ester prodrugs, hydrolyzed in serum to the active form .

Q. How do substituents (pentyl vs. phenethyl) influence binding to biological targets?

- Methodology :

- Molecular docking : Use AutoDock Vina to model interactions with EGFR (PDB ID: 1M17). Energy scores <−7.0 kcal/mol suggest strong binding .

- SAR table :

| Substituent | IC (EGFR, µM) | LogP |

|---|---|---|

| Pentyl | 0.45 ± 0.12 | 3.8 |

| Cyclohexyl | 1.20 ± 0.30 | 4.5 |

| Phenethyl | 0.85 ± 0.15 | 4.2 |

- Data source : Derived from analogs in .

Q. What analytical techniques resolve structural ambiguities (e.g., tautomerism in the tetrahydroquinazoline core)?

- Methodology :

- X-ray crystallography : Resolve crystal structures to confirm keto-enol tautomer dominance (e.g., 90% keto form in DMSO-d) .

- Dynamic NMR : Monitor temperature-dependent -NMR shifts (e.g., coalescence at 150°C indicates tautomeric exchange) .

Contradiction Analysis

Q. How to address discrepancies in reported anti-inflammatory vs. pro-inflammatory effects?

- Methodology :

- Dose-response profiling : Test concentrations from 0.1–100 µM in LPS-stimulated macrophages. Lower doses (1–10 µM) may inhibit TNF-α, while higher doses (>50 µM) induce ROS-mediated inflammation .

- Pathway-specific assays : Use NF-κB luciferase reporters to isolate transcriptional effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.